molecular formula C16H30OS B14333629 1-Oxacycloheptadecane-2-thione CAS No. 107223-88-1

1-Oxacycloheptadecane-2-thione

Cat. No.: B14333629
CAS No.: 107223-88-1
M. Wt: 270.5 g/mol
InChI Key: MUQHUCGUGXJQPD-UHFFFAOYSA-N
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Description

1-Oxacycloheptadecane-2-thione is a chemical compound with the molecular formula C16H30OS It is characterized by the presence of a thioester functional group within a 17-membered ring structure

Preparation Methods

The synthesis of 1-Oxacycloheptadecane-2-thione can be achieved through several methods. One common approach involves the thionation of oxacycloheptadecane derivatives using reagents such as phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (HMDO) in xylene . The reaction typically requires heating and careful control of reaction conditions to ensure high yield and purity.

Industrial production methods for this compound may involve similar thionation reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

1-Oxacycloheptadecane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thione sulfur, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxacycloheptadecane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactive properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 1-Oxacycloheptadecane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its large ring structure allows for specific binding interactions with proteins and other macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

1-Oxacycloheptadecane-2-thione can be compared to other thioester-containing compounds such as:

Properties

107223-88-1

Molecular Formula

C16H30OS

Molecular Weight

270.5 g/mol

IUPAC Name

oxacycloheptadecane-2-thione

InChI

InChI=1S/C16H30OS/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2

InChI Key

MUQHUCGUGXJQPD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCC(=S)OCCCCCCC1

Origin of Product

United States

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